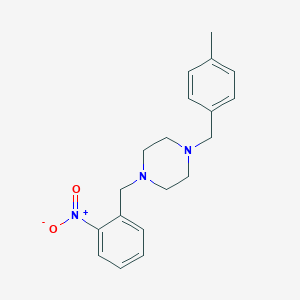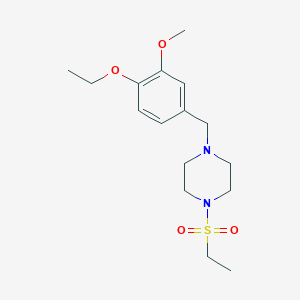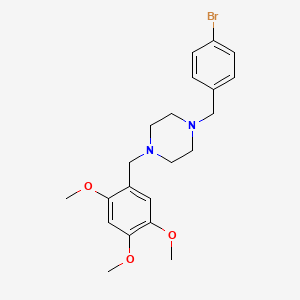
1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines This compound features a piperazine ring substituted with a 4-methylbenzyl group and a 2-nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine typically involves the reaction of piperazine with 4-methylbenzyl chloride and 2-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Nitro or halogenated benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(2-Nitrobenzyl)piperazine: Similar structure but lacks the 4-methyl group.
1-(4-Methylbenzyl)piperazine: Similar structure but lacks the 2-nitro group.
The uniqueness of this compound lies in the presence of both the 4-methylbenzyl and 2-nitrobenzyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H23N3O2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23N3O2/c1-16-6-8-17(9-7-16)14-20-10-12-21(13-11-20)15-18-4-2-3-5-19(18)22(23)24/h2-9H,10-15H2,1H3 |
Clave InChI |
YLRBZPFTZPMOCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10878286.png)
![(2-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10878290.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10878291.png)
![2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline](/img/structure/B10878298.png)
![8-ethoxy-1,3-dimethyl-2-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10878305.png)
![4-[[4-[(3,4-Dicyanophenyl)iminomethyl]phenyl]methylideneamino]benzene-1,2-dicarbonitrile](/img/structure/B10878316.png)

![2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10878327.png)
![(2,3-Dimethoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10878328.png)
![N-{1-oxo-1-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B10878336.png)
![1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10878337.png)

![2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10878346.png)
![4-chloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10878359.png)
